m-Nifedipine

Description

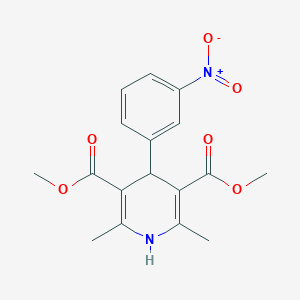

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTRZKAKODSRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944479 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-77-6 | |

| Record name | m-Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nifedipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nifedipine on L-type Calcium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nifedipine, a potent dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects, primarily vasodilation, by inhibiting the influx of Ca2+ ions through L-type calcium channels (LTCCs).[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms underpinning nifedipine's interaction with LTCCs, focusing on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in tabular format to facilitate comparison, and key processes are visualized through detailed diagrams.

L-type Calcium Channel Structure and Function

L-type calcium channels are heteromultimeric protein complexes crucial for various physiological processes, including muscle contraction, hormone secretion, and gene expression.[4][5][6] The core functional component is the α1 subunit, which forms the ion-conducting pore and contains the voltage sensor and the binding sites for calcium channel blockers.[6][7] The α1 subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] Accessory subunits, including α2δ, β, and γ, modulate the channel's trafficking and biophysical properties.[6]

Nifedipine's Binding Site and Molecular Interactions

Nifedipine, along with other dihydropyridines, binds to a specific receptor site on the α1 subunit of the LTCC.[7][8] This binding site is located within a pocket formed by the S5 and S6 helices of domains III and IV.[7][9] Key amino acid residues, particularly tyrosine and glutamine residues in the IIIS5, IIIS6, and IVS6 segments, are critical for the high-affinity binding of dihydropyridines.[9] The binding of nifedipine is stereoselective and allosterically modulates the channel's function.[8]

State-Dependent Binding and Mechanism of Action

A critical aspect of nifedipine's mechanism is its state-dependent binding, showing a significantly higher affinity for the inactivated state of the channel compared to the resting or open states.[5][10][11] This preferential binding stabilizes the channel in a non-conducting, inactivated conformation.[9][12]

The process can be summarized as follows:

-

Depolarization: Upon membrane depolarization, LTCCs transition from a resting (closed) state to an open state, allowing Ca2+ influx.

-

Inactivation: Channels then enter a voltage-dependent inactivated (closed) state.

-

Nifedipine Binding: Nifedipine binds with high affinity to the inactivated channel, "trapping" it in this state.[13]

-

Inhibition of Ca2+ Influx: By stabilizing the inactivated state, nifedipine reduces the number of channels available to open upon subsequent depolarization, thereby decreasing the overall Ca2+ current.[1][14]

This voltage-dependent action explains why nifedipine is more effective in tissues that undergo sustained depolarization, such as vascular smooth muscle.[10]

Figure 1: State-dependent binding of nifedipine to L-type calcium channels.

Effects on L-type Calcium Channel Gating

Nifedipine's interaction with LTCCs alters the channel's gating kinetics. Electrophysiological studies have demonstrated that nifedipine:

-

Slows activation: The rate at which the channel opens upon depolarization is reduced.[8]

-

Accelerates inactivation: The transition from the open to the inactivated state is faster in the presence of nifedipine.[10]

-

Slows deactivation: The return of the channel to the resting state upon repolarization is also slowed.[8]

Collectively, these effects contribute to the overall reduction in Ca2+ current. The action of nifedipine on closed channels is to impede their movement through a final, voltage-independent transition to the open state.[11][12]

Quantitative Data

The affinity and potency of nifedipine can be quantified by various parameters, which are influenced by the specific LTCC subtype and experimental conditions.

Table 1: Nifedipine Inhibition Constants (IC50) for L-type Calcium Channel Subtypes

| Channel Subtype | Cell Type | Holding Potential (mV) | IC50 (nM) | Reference(s) |

| CaV1.2 | tsA201 cells | - | ~42 | [15][16] |

| CaV1.3 | tsA201 cells | - | 289 | [15][16] |

| L-type (general) | Guinea pig ventricular myocytes | -80 | 300 | [10] |

| L-type (general) | Guinea pig ventricular myocytes | -40 | 50 | [10] |

| CaV1.2 | Rat cerebral artery myocytes (in 10 mM Ba²⁺) | -80 | 6.02 | [17] |

| Human Vascular | Human small arteries | - | ~16.6 (pIC50 7.78) | [18] |

| Human Cardiac | Human right atrial trabeculae | - | ~112.2 (pIC50 6.95) | [18] |

Note: IC50 values can vary significantly depending on the experimental conditions, such as the charge carrier (Ca²⁺ vs. Ba²⁺) and temperature.[17][19]

Table 2: Nifedipine Binding and Dissociation Constants (Kd)

| Preparation | Ligand | State | Kd (nM) | Reference(s) |

| Frog ventricular myocytes | Nifedipine | Resting State | 77 | [13] |

| Frog ventricular myocytes | Nifedipine | Inactivated State | 0.17 | [13] |

| Porcine cardiac sarcolemma | [³H]nitrendipine | - | 1 (Ki) | [20] |

| Embryonic chick ventricular cells | [³H]nitrendipine | - | 0.24 | [21] |

Experimental Protocols

The understanding of nifedipine's mechanism of action has been largely derived from two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through channels in a cell membrane.

Objective: To measure the effect of nifedipine on LTCC currents and gating kinetics.

Methodology:

-

Cell Preparation: Isolate single cells (e.g., ventricular myocytes, HEK293 cells expressing specific CaV subtypes) and place them in a recording chamber with an appropriate extracellular solution.[22]

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution.[23][24]

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[24]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the entire cell.[23]

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) where most LTCCs are in the resting state. Apply depolarizing voltage steps to elicit Ca2+ currents.[25]

-

Data Acquisition: Record the resulting currents before, during, and after the application of nifedipine to the extracellular solution.

-

Analysis: Analyze changes in current amplitude, activation and inactivation rates, and construct dose-response curves to determine the IC50.[17]

Figure 2: Generalized workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This biochemical assay is used to quantify the binding of a drug to its receptor.

Objective: To determine the binding affinity (Kd) and density (Bmax) of nifedipine (or a radiolabeled analog like [³H]nitrendipine) to LTCCs.[26][27]

Methodology:

-

Membrane Preparation: Homogenize tissues or cells rich in LTCCs (e.g., cardiac muscle, cerebral cortex) and isolate the membrane fraction through centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of unlabeled nifedipine.

-

Separation: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis:

-

Competition Binding: Plot the percentage of bound radioligand against the concentration of unlabeled nifedipine to determine the Ki (an inhibition constant analogous to IC50).

-

Saturation Binding: Use increasing concentrations of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) via Scatchard analysis.[21]

-

Conclusion

Nifedipine's mechanism of action on L-type calcium channels is a well-defined process characterized by high-affinity, state-dependent binding. It preferentially interacts with the inactivated state of the channel, stabilizing this conformation and thereby inhibiting Ca2+ influx. This voltage-dependent inhibition, coupled with its effects on channel gating, underlies its potent vasodilatory effects. The quantitative understanding of its interaction with different channel subtypes, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continues to be crucial for the development of more selective and effective calcium channel blockers.

References

- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. youtube.com [youtube.com]

- 4. The molecular architecture of dihydropyrindine receptor/L-type Ca2+ channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions. | Semantic Scholar [semanticscholar.org]

- 12. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nifedipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. ahajournals.org [ahajournals.org]

- 22. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 25. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 26. Nifedipine, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of m-Nifedipine via Hantzsch Pyridine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of m-Nifedipine, a potent calcium channel blocker, utilizing the Hantzsch pyridine synthesis. This multicomponent reaction offers an efficient pathway to the 1,4-dihydropyridine core of this compound. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Introduction

Nifedipine and its analogues are a significant class of drugs used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The therapeutic effect of these compounds stems from their ability to block L-type calcium channels.[2] The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic and versatile multicomponent reaction for the preparation of 1,4-dihydropyridine (DHP) derivatives.[1] The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][3] This guide focuses on the synthesis of the meta-nitro isomer of Nifedipine (this compound), which utilizes 3-nitrobenzaldehyde as the key aldehyde component.[4]

Reaction Mechanism and Experimental Workflow

The Hantzsch synthesis of this compound is a one-pot reaction that proceeds through a series of interconnected equilibria, culminating in the formation of the dihydropyridine ring. The generally accepted mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product and an enamine.[5]

Reaction Mechanism

The reaction mechanism can be visualized as follows:

-

Knoevenagel Condensation: 3-Nitrobenzaldehyde reacts with one equivalent of methyl acetoacetate to form a benzylidene derivative.

-

Enamine Formation: A second equivalent of methyl acetoacetate reacts with ammonia to form an enamine intermediate.

-

Michael Addition: The enamine acts as a nucleophile and attacks the activated double bond of the benzylidene intermediate in a Michael addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product, this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This process involves the reaction setup, monitoring, product isolation, and purification.

Experimental Protocols

The following protocols are based on established Hantzsch synthesis procedures for nifedipine and its analogues.[4][6]

Materials and Reagents

-

3-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Ammonium hydroxide (25-30% solution)

-

Ethanol (95% or absolute)

-

Methanol

-

Deionized water

Synthesis of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (this compound)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in a suitable solvent such as ethanol or methanol.[4][6]

-

To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.[4]

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., cyclohexane-ethyl acetate, 1:4).[4][6]

-

After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.[4]

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and by-products.[4]

-

Recrystallize the crude product from ethanol to afford pure this compound as a yellow crystalline solid.[4]

-

Dry the purified crystals under vacuum.

Quantitative Data

The yield and reaction conditions for the Hantzsch synthesis of dihydropyridines can vary depending on the specific substrates, catalysts, and energy source used.

Reaction Conditions and Yields

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Ethanol | Reflux, 10 h | Not specified | [4] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium hydroxide | Methanol | Reflux | ~60 | [6] |

| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | Ultrasonic irradiation | >90 | [1] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Ethanol | Micro-reactor, 100-120°C | 75-88 | [7] |

Note: The table includes data for the closely related o-Nifedipine and general Hantzsch reactions to provide a comparative context for reaction optimization.

Physicochemical and Spectroscopic Data of Nifedipine

While a complete set of spectroscopic data for this compound was not available in a single source, the following table provides typical characterization data for Nifedipine (the ortho-isomer), which is expected to be very similar for the meta-isomer, with key differences in the aromatic region of the NMR spectra.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₆ | [8] |

| Molecular Weight | 346.34 g/mol | [8] |

| Melting Point | 171-174 °C | [7] |

| Appearance | Yellow crystalline powder | [6] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| -CH₃ (C2, C6) | 2.35 (s, 6H) | [9] |

| -OCH₃ (C3, C5) | 3.65 (s, 6H) | [9] |

| H-4 | 5.40 (s, 1H) | [9] |

| NH | 5.85 (s, 1H) | [9] |

| Aromatic-H | 7.30-8.00 (m, 4H) | [9] |

| ¹³C NMR | Assignments for nifedipine derivatives have been reported and can be used for comparison. | [10] |

| IR (KBr, cm⁻¹) | ||

| N-H stretching | 3323 | [11] |

| C-H stretching (aliphatic) | 2953 | [11] |

| C=O stretching (ester) | 1678-1647 | [11] |

| C=C stretching | 1622 | [11] |

| NO₂ stretching | 1526 | [11] |

| UV-Vis (Methanol) | λmax at ~235 nm and ~335 nm | [6] |

Conclusion

The Hantzsch pyridine synthesis remains a highly effective and straightforward method for the production of this compound and other pharmacologically important 1,4-dihydropyridine derivatives.[12] The reaction's multicomponent nature makes it an atom-economical and efficient process.[1] By optimizing reaction conditions, such as temperature, solvent, and the use of catalysts or alternative energy sources like microwave or ultrasound, the yield and purity of the final product can be significantly improved.[1] The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the synthesis, optimization, and characterization of this compound for further study and development.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. benchchem.com [benchchem.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. CN105348174A - Method for synthesis of nifedipine in continuous flow micro-reactor - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

The Intricate Dance of Structure and Activity: A Deep Dive into m-Nifedipine's Therapeutic Potential

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of meta-Nifedipine (m-Nifedipine) and its analogs. As a potent L-type calcium channel blocker, nifedipine and its derivatives have been a cornerstone in the management of hypertension and angina pectoris.[1][2] Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel, more effective, and selective therapeutic agents. This guide summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows.

Core Structure-Activity Relationships of Dihydropyridines

The therapeutic efficacy of nifedipine and its analogs is intrinsically linked to the 1,4-dihydropyridine (DHP) scaffold and the nature of its substituents. Extensive research has elucidated several key structural requirements for potent calcium channel blocking activity:

-

The 1,4-Dihydropyridine Ring: This heterocyclic core is essential for activity. Oxidation of this ring to a pyridine ring results in a loss of pharmacological activity.[3]

-

Substituents at C2 and C6: Typically, these positions are substituted with small alkyl groups, such as methyl groups, which are optimal for activity.[4]

-

Ester Groups at C3 and C5: The presence of ester groups at these positions is crucial. The nature of these ester groups can influence potency and tissue selectivity.[5][6] Unsymmetrical esters can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.[1][7]

-

Aryl Group at C4: A substituted or unsubstituted aryl group at the 4-position is a fundamental requirement for high affinity binding to the L-type calcium channel.[5][8] The substitution pattern on this phenyl ring significantly modulates the activity.

-

Substituents on the C4-Phenyl Ring: Electron-withdrawing groups on the phenyl ring, particularly at the ortho or meta positions, generally enhance antagonist activity.[5][9] The classic example is the ortho-nitro group of nifedipine.

-

Chirality: The C4 position of the dihydropyridine ring is a chiral center. The S-enantiomers are significantly more active as calcium channel blockers than the R-enantiomers.[4][10]

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in refining our understanding of the physicochemical properties that govern the activity of dihydropyridine derivatives. These studies often employ computational models to correlate molecular descriptors with biological activity, such as the half maximal inhibitory concentration (IC50).[11][12]

Key parameters that have been shown to correlate with the antihypertensive activity of nifedipine analogs include lipophilicity (expressed as clogP) and various electronic and steric parameters of the substituents on the aromatic ring.[7][9] Multiple linear regression and other machine learning algorithms are used to build predictive models that can guide the design of new analogs with enhanced potency.[12][13]

Table 1: Hypothetical Quantitative Data for this compound Analogs

| Compound | R1 (C3-ester) | R2 (C5-ester) | X (C4-phenyl) | IC50 (nM) for L-type Ca2+ Channel Blockade |

| Nifedipine | -COOCH3 | -COOCH3 | 2-NO2 | 15 |

| Analog 1 | -COOCH2CH3 | -COOCH2CH3 | 3-NO2 | 25 |

| Analog 2 | -COOCH3 | -COOCH2CH(CH3)2 | 2-NO2 | 18 |

| Analog 3 | -COOCH3 | -COOCH3 | 3-Cl | 40 |

| Analog 4 | -COOCH3 | -COOCH3 | 2-CF3 | 30 |

Note: This table is a representative example based on general SAR principles and does not reflect actual experimental data from a single source.

Signaling Pathways of Nifedipine

Nifedipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells and myocardial cells.[2][4] This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility, which are the bases for its antihypertensive and antianginal effects.

Beyond its direct action on calcium channels, nifedipine has been shown to modulate other signaling pathways. For instance, it can inhibit vascular smooth muscle cell proliferation and reactive oxygen species (ROS) production through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which involves the upstream kinase LKB1.[14] Nifedipine has also been shown to block the activation of ERK1/ERK2, a key component of the MAPK signaling pathway, which is involved in cellular processes like proliferation and differentiation.[15] There is also evidence to suggest that nifedipine can influence Ca2+ store refilling through pathways independent of L-type Ca2+ channels.[16]

Caption: Nifedipine's multifaceted signaling pathways.

Experimental Protocols

The evaluation of this compound analogs typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and overall pharmacological profile.

In Vitro Calcium Channel Blocking Activity Assay

A common method to assess the calcium channel blocking activity of nifedipine analogs is to measure their ability to inhibit potassium-induced contractions of isolated vascular smooth muscle preparations, such as rat aortic rings.[1]

Protocol Outline:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into rings.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Contraction Induction: The aortic rings are depolarized with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce contraction by opening voltage-gated calcium channels.

-

Compound Addition: After the KCl-induced contraction reaches a stable plateau, cumulative concentrations of the test compound (nifedipine analog) are added to the organ bath.

-

Data Acquisition: The relaxation of the aortic rings is measured isometrically using a force transducer.

-

Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and the IC50 value (the concentration that produces 50% of the maximal relaxation) is determined by non-linear regression analysis.

Caption: Workflow for in vitro calcium channel blocking assay.

Receptor Binding Assay

To determine the binding affinity of nifedipine derivatives to the L-type calcium channel, radioligand binding assays are often employed.[5]

Protocol Outline:

-

Membrane Preparation: Crude membranes are prepared from a suitable tissue source rich in L-type calcium channels, such as rat brain or heart.

-

Radioligand: A radiolabeled dihydropyridine antagonist, such as (+)-[3H]PN200-110, is used.

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (nifedipine analog).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Future Directions

The continued exploration of the structure-activity relationships of dihydropyridines holds promise for the development of new therapeutics with improved properties. Areas of active research include the design of tissue-selective calcium channel blockers, compounds with dual activities (e.g., calcium channel blockade and antioxidant effects), and analogs with modified pharmacokinetic profiles for improved patient compliance.[6][17] The synthesis of novel isosteres of nifedipine, where the dihydropyridine ring is replaced by other heterocyclic systems like dihydropyrimidines, is also a promising avenue for discovering new antihypertensive agents.[17][18] A deeper understanding of the molecular interactions between dihydropyridines and the calcium channel at the atomic level will further empower rational drug design efforts.

References

- 1. Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

An In-depth Technical Guide to the Photodegradation Pathway of m-Nifedipine under UV Light

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathway of m-Nifedipine when exposed to UV light. Nifedipine, a dihydropyridine calcium channel blocker, is known for its photosensitivity, which can impact its therapeutic efficacy and lead to the formation of various degradation products.[1] This document details the chemical transformations, quantitative data on degradation kinetics, and the experimental protocols used to study these processes.

The Photodegradation Pathway of this compound

Under the influence of UV radiation, this compound undergoes a primary intramolecular oxidation-reduction reaction. The main pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, and the reduction of the nitro group to a nitroso group.[2]

Under UV irradiation, the primary photodegradation product of nifedipine is its nitro-phenylpyridine analogue, also known as dehydronifedipine.[3][4] In contrast, exposure to daylight or natural sunlight tends to yield the nitroso-phenylpyridine homologue as the main product.[3] Further degradation of dehydronifedipine can lead to the formation of dehydronitrosonifedipine.[4]

Beyond these primary products, other minor degradation products have been identified, particularly under prolonged exposure or specific conditions. These can include cis- and trans-azoxy derivatives, an N,N'-dioxide derivative, and a lactam derivative, which are thought to arise from the photochemical condensation of the initial nitroso derivative.[5]

Below is a diagram illustrating the primary photodegradation pathway of this compound under UV light.

References

- 1. repository.brieflands.com [repository.brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Uptake and Efflux of Nifedipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular uptake and efflux mechanisms of the calcium channel blocker, m-Nifedipine. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties, which are significantly influenced by cellular uptake and efflux processes. Understanding these transport mechanisms at a cellular level is critical for predicting its oral bioavailability, potential drug-drug interactions, and overall pharmacokinetic profile. This guide summarizes key in vitro findings related to nifedipine's interaction with cellular transport systems, with a focus on epithelial cell models that mimic intestinal absorption.

Quantitative Data on Nifedipine Permeability and Transporter Interaction

The in vitro permeability of nifedipine has been assessed using various cell-based models. The following tables summarize the available quantitative data.

| Parameter | Cell Line | Value | Reference |

| Apparent Permeability Coefficient (Papp) | Caco-2 | 424 ± 44 x 10-6 cm/s | [1] |

| Permeability Classification | Caco-2 | High | [2] |

| Inhibition of CYP3A4 (IC50) | - | 7.8 µM | [3] |

| Inhibition of Ca2+-activated K+ Efflux (Kd) | Human Erythrocytes | 4 µM | [4] |

Table 1: In Vitro Permeability and Inhibition Data for Nifedipine

Nifedipine has been identified as a substrate for key efflux transporters, which can impact its net cellular accumulation and transepithelial transport.

| Transporter | Interaction | Observation | Reference |

| P-glycoprotein (P-gp/MDR1) | Substrate & Inhibitor | Nifedipine significantly inhibits P-gp activity in a concentration-dependent manner. | [3] |

| ATP-binding cassette super-family G member 2 (ABCG2/BCRP) | Substrate | Nifedipine is transported by ABCG2 and stimulates its ATPase activity. | [1] |

Table 2: Nifedipine Interaction with Efflux Transporters

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro transport studies. The following sections outline typical protocols for assessing the cellular uptake and efflux of nifedipine.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Objective: To determine the bidirectional apparent permeability coefficient (Papp) of nifedipine across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer (e.g., Ringers buffer)[5]

-

Nifedipine stock solution

-

Analytical instrumentation (e.g., LC-MS/MS)[2]

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days.

-

Seed Caco-2 cells onto Transwell® inserts at an appropriate density (e.g., 2 x 10^5 cells/mL)[2].

-

Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer[2]. Change the medium every other day.

-

-

Monolayer Integrity Assessment:

-

Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be within the range of 150–600 Ω·cm² to ensure monolayer integrity[2].

-

-

Bidirectional Transport Study:

-

Apical-to-Basolateral (A-B) Transport (Absorption):

-

Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4)[2].

-

Add the nifedipine solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber[2].

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking (e.g., 100 RPM) for a defined period (e.g., 90 minutes)[2].

-

At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Basolateral-to-Apical (B-A) Transport (Efflux):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the nifedipine solution to the basolateral chamber.

-

Add fresh transport buffer to the apical chamber.

-

Incubate under the same conditions as the A-B transport study.

-

Collect samples from the apical chamber at the same time points.

-

-

-

Sample Analysis:

-

Analyze the concentration of nifedipine in the collected samples using a validated analytical method, such as LC-MS/MS[2].

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the membrane

-

C0 is the initial concentration of the drug in the donor chamber

-

-

-

Calculate the efflux ratio (ER) to assess the involvement of active efflux:

-

ER = Papp (B-A) / Papp (A-B)

-

An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

-

-

References

- 1. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]

- 3. Effects of nifedipine on the pharmacokinetics of repaglinide in rats: possible role of CYP3A4 and P-glycoprotein inhibition by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Unraveling the Journey of m-Nifedipine in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of m-Nifedipine, a structural isomer of the widely used calcium channel blocker Nifedipine, in various animal models. By delving into the available preclinical data, this document aims to equip researchers and drug development professionals with the necessary information to inform further studies and clinical trial design.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in Beagle dogs and rabbits, revealing insights into its absorption, distribution, and elimination characteristics.

Intravenous Administration in Beagle Dogs

Following intravenous administration in Beagle dogs, this compound exhibits a plasma concentration-time profile that is best described by a two-compartment model.[1] This suggests a distribution phase where the drug moves from the central compartment (bloodstream) to peripheral tissues, followed by an elimination phase.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Beagle Dogs [1]

| Parameter | Value | Unit |

| Dose | 0.288 | mg/kg |

| Elimination Half-Life (T½β) | 117 | min |

Oral Administration in Beagle Dogs

Upon oral administration to Beagle dogs, the plasma concentration-time data for this compound conforms to a one-compartment model.[1] The studies indicate a rapid elimination of the drug and a notably low absolute bioavailability when administered orally.[2]

Table 2: Pharmacokinetic Parameters of Oral this compound in Beagle Dogs at Different Doses [1]

| Dose (mg/kg) | Elimination Half-Life (T½(Ke)) (min) | Maximum Plasma Concentration (Cmax) (µg/L) |

| 1.152 | 147 | 20 |

| 3.456 | 122 | 36 |

| 10.370 | 144 | 69 |

A separate study investigating analogs of this compound also reported pharmacokinetic parameters for the parent compound in Beagle dogs after intravenous administration.

Table 3: Additional Pharmacokinetic Parameters of Intravenous this compound in Beagle Dogs [3]

| Parameter | Value | Unit |

| Area Under the Curve (AUC(0-t)) | 45.1 ± 13.6 | µmol/L*min |

| Elimination Half-Life (t½) | 98 ± 24 | min |

Metabolism of this compound: An Area for Further Investigation

A significant gap exists in the scientific literature regarding the specific metabolic pathways of this compound in animal models. While the metabolism of its structural isomer, Nifedipine, is well-characterized, it is crucial to avoid the direct extrapolation of these findings to this compound without experimental validation.

The established metabolic pathways for Nifedipine in rats and dogs include:

-

Dehydrogenation of the 1,4-dihydropyridine system.[4]

-

Hydroxylation of the methyl groups at the 2- or 6-position, which can be followed by glucuronidation or subsequent oxidation to a carboxylic acid.[4]

-

Oxidative ester cleavage .[4]

In-vitro studies using liver microsomes from rats, dogs, and monkeys have indicated the involvement of Cytochrome P450 3A (CYP3A) isozymes in the oxidation of Nifedipine.[5] Given the structural similarity, it is plausible that CYP3A enzymes also play a role in the metabolism of this compound, but dedicated studies are required to confirm this and to identify the specific metabolites formed.

Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for the design of future research.

Pharmacokinetic Studies in Beagle Dogs

3.1.1. Intravenous Administration Study [1]

-

Animal Model: Beagle dogs.

-

Drug Administration: A single intravenous dose of 0.288 mg/kg of this compound was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of this compound were determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using the 3P97 software, with the plasma concentration-time data fitted to a two-compartment model.

3.1.2. Oral Administration Study [1]

-

Animal Model: Beagle dogs, divided into three groups.

-

Drug Administration: this compound was administered orally at doses of 1.152, 3.456, and 10.370 mg/kg to the respective groups.

-

Sample Collection: Blood samples were collected at predetermined intervals.

-

Analytical Method: Plasma levels of this compound were quantified via RP-HPLC.

-

Data Analysis: The 3P97 software was used to calculate pharmacokinetic parameters, with the data being fit to a one-compartment model.

Caption: Experimental workflow for pharmacokinetic studies of this compound in Beagle dogs.

Future Directions and Conclusion

The available data provides a foundational understanding of the pharmacokinetics of this compound in animal models, particularly in Beagle dogs. However, the lack of specific information on its metabolism represents a critical knowledge gap. Future research should prioritize the following:

-

Metabolite Identification: In vivo and in vitro studies are urgently needed to identify the major metabolites of this compound in different animal species. This would involve the use of techniques such as liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling in plasma, urine, and feces.

-

Metabolic Pathway Elucidation: Once metabolites are identified, studies should focus on elucidating the specific metabolic pathways and the enzymes responsible, with a particular focus on the role of CYP P450 isoforms.

-

Comparative Pharmacokinetics and Metabolism: Expanding pharmacokinetic and metabolism studies to other relevant animal species, such as rodents and non-human primates, would provide a more comprehensive preclinical data package and aid in interspecies scaling.

-

Detailed Analytical Methodologies: Publication of detailed and validated analytical methods for the quantification of this compound and its potential metabolites in biological matrices is essential for ensuring the reproducibility and reliability of research findings.

Caption: Proposed workflow for the investigation of this compound metabolism.

References

- 1. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of small intestinal cytochromes p450 in the bioavailability of oral nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nifedipine increases cytochrome P4502C expression and endothelium-derived hyperpolarizing factor-mediated responses in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Binding Affinity of m-Nifedipine with Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of m-Nifedipine, a dihydropyridine calcium channel blocker, with voltage-gated calcium channels (VGCCs). Nifedipine is a widely prescribed medication for managing hypertension and angina, primarily exerting its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[1][2][3] This document delves into the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of nifedipine for VGCCs is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). These values are influenced by the specific subtype of the calcium channel, its conformational state (resting, open, or inactivated), and the experimental conditions.

| Parameter | Value | Channel Type/State | Species/Tissue | Experimental Condition | Reference |

| IC50 | 0.2 µM | L-type Calcium Channel | Frog Atrial Fibers | Electrophysiology | [4] |

| IC50 | 0.3 µM | L-type Calcium Channel | Guinea Pig Ventricular Myocytes | Holding potential: -80 mV | [5] |

| IC50 | 50 nM | Inactivated L-type Calcium Channel | Guinea Pig Ventricular Myocytes | Holding potential: -40 mV | [5] |

| IC50 | ~0.01 µM | Ca(v)1.2 L-type Calcium Channel | Wild-Type Mouse Arteries | High [K+]o-induced vasoconstriction | [6] |

| IC50 | 6.02 ± 0.36 nM | High-Voltage Activated Calcium Channel | Rat Cerebral Artery Myocytes | 10 mM [Ba2+]o | [7] |

| IC50 | 5.12 ± 0.41 nM | High-Voltage Activated Calcium Channel | Rat Cerebral Artery Myocytes | 10 mM [Ba2+]o + 100 µM [Ca2+]o | [7] |

| IC50 | 37.5 ± 5.7 µM | Kv2.1 Potassium Channel | Rat (expressed in HEK293 cells) | Whole-cell patch clamp | [8] |

| EC50 | 7.8 µM | (Facilitation of glutamate release) | Rat Magnocellular Neurons | Electrophysiology | [9][10] |

| Kd | 77 nM | Resting L-type Calcium Channel | Frog Ventricular Myocytes | Electrophysiology | [11] |

| Kd | 0.17 nM | Inactivated L-type Calcium Channel | Frog Ventricular Myocytes | Electrophysiology | [11] |

| Ki | 2890 nM | Adenosine A1 Receptor | Rat Cerebral Cortex Membrane | Radioligand binding assay with --INVALID-LINK---PIA | [12] |

Signaling Pathways

Nifedipine's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] By binding to the α1 subunit of the L-type calcium channel, nifedipine stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium ions into the cell.[13] This leads to vasodilation of arteries, a decrease in peripheral resistance, and a reduction in myocardial oxygen demand.[1]

Interestingly, some studies have reported that nifedipine can facilitate neurotransmitter release, such as glutamate, through a mechanism independent of its L-type calcium channel blocking effect.[9][10] This action appears to be downstream of calcium entry and is not mediated by protein kinase A or C.[9][10]

Below are diagrams illustrating the primary signaling pathway of nifedipine and a proposed pathway for its calcium-independent effects.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nifedipine facilitates neurotransmitter release independently of calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nifedipine facilitates neurotransmitter release independently of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nifedipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Isomeric Tale of a Cardiovascular Drug: An In-depth Technical Guide to m-Nifedipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine, a potent L-type calcium channel blocker, revolutionized the management of cardiovascular diseases, particularly hypertension and angina pectoris. Its discovery and development by Bayer as BAY a 1040 marked a significant milestone in cardiovascular pharmacology. While the commercialized drug features a nitro group at the ortho position of its 4-phenyl ring, the exploration of its isomers, including the meta-substituted variant (m-Nifedipine), offers a compelling case study in structure-activity relationships and the drug discovery process. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, presenting a comparative analysis with its ortho- and para-isomers. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and understanding in the field of cardiovascular drug development.

Introduction: The Dawn of Calcium Channel Blockade and the Nifedipine Isomers

The journey to understanding and manipulating cellular calcium influx as a therapeutic strategy began in the mid-20th century. The pioneering work on coronary dilators led to the identification of a new class of drugs that would later be known as calcium channel blockers.[1] Among these, the 1,4-dihydropyridine (DHP) scaffold emerged as a particularly promising chemical entity.

In the 1960s, scientists at Bayer AG in Germany synthesized a series of DHP derivatives, with one compound, initially designated BAY a 1040, showing remarkable vasodilatory properties. This compound, later named nifedipine, was patented in 1967 and received approval for use in the United States in 1981.[2] Nifedipine's structure is characterized by a 1,4-dihydropyridine ring with a 2-nitrophenyl group at the 4-position.

The specific positioning of the nitro group on the phenyl ring is a critical determinant of the drug's pharmacological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the ortho or meta positions of the phenyl ring are crucial for in vitro potency.[3][4] This has led to the investigation of nifedipine's isomers, including the meta-substituted isomer, this compound (5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid). While o-Nifedipine became the clinically successful drug, the study of its isomers provides valuable insights into the molecular interactions governing calcium channel modulation.

Synthesis of this compound

The synthesis of this compound, like other 1,4-dihydropyridine derivatives, is classically achieved through the Hantzsch pyridine synthesis. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia or a nitrogen source.

Reaction Scheme:

The synthesis of this compound specifically utilizes 3-nitrobenzaldehyde as the aldehyde component.

Caption: Hantzsch synthesis of this compound.

Mechanism of Action: Modulating L-type Calcium Channels

This compound, as a dihydropyridine derivative, exerts its pharmacological effects by acting as an antagonist of L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiomyocytes.

By binding to a specific site on the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in a closed or inactivated state, thereby reducing the influx of extracellular calcium ions.[5][6] The subsequent decrease in intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The pharmacological activity of nifedipine and its isomers is highly dependent on the position of the nitro group. While comprehensive data specifically for this compound is less abundant in publicly available literature compared to the ortho-isomer, structure-activity relationship studies of various analogs provide valuable insights.

Table 1: In Vitro Calcium Channel Blocking Activity of Nifedipine Isomers and Analogs

| Compound | Test System | Parameter | Value | Reference |

| o-Nifedipine | Frog atrial fibers | IC50 | 0.2 µM | [7] |

| This compound Analog (Trifluoromethyl) | Rat | % Antihypertensive Efficacy | ~30% (relative to Nifedipine) | [8][9] |

| p-Nifedipine Analog (Trifluoromethyl) | Rat | % Antihypertensive Efficacy | Lower than ortho and meta analogs | [8][9] |

Table 2: Comparative Hemodynamic Effects of Nifedipine in Animal Models

| Compound | Animal Model | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |

| Nifedipine | Anesthetized Rats | 5 µg/kg (i.c.v.) | Decrease | Bradycardia | [1] |

| Nifedipine | Anesthetized Rats | 50 µg/kg (i.c.v.) | Marked Decrease | Bradycardia | [1] |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to L-type calcium channels in a membrane preparation.

Materials:

-

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart ventricles).

-

Radioligand: [³H]-nitrendipine or another suitable DHP radioligand.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled nifedipine (e.g., 1 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a microcentrifuge tube, add the membrane preparation, radioligand at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Caption: Radioligand Binding Assay Workflow.

Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol measures the ability of a test compound to relax pre-contracted isolated aortic rings, providing an assessment of its vasodilatory properties.

Materials:

-

Thoracic aorta from a rat or mouse.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Test compound (this compound) at various concentrations.

-

Organ bath system with force transducers and data acquisition software.

Procedure:

-

Euthanize the animal and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

-

Cut the aorta into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with carbogen.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes, changing the buffer every 15-20 minutes.

-

Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces about 80% of the maximal response).

-

Once the contraction has plateaued, add the test compound (this compound) in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the test compound concentration to determine the EC50 and Emax values.[9]

Caption: Aortic Ring Vasorelaxation Assay Workflow.

Discussion and Future Perspectives

The exploration of nifedipine's isomers, including this compound, underscores the critical importance of spatial arrangement in drug-receptor interactions. While o-Nifedipine was ultimately selected for clinical development and became a blockbuster drug, the scientific investigation into its isomers has provided a deeper understanding of the pharmacophore of 1,4-dihydropyridine calcium channel blockers.

The available data, though limited for this compound itself, suggests that the meta-positioning of the nitro group is compatible with significant antihypertensive activity. Further detailed studies directly comparing the potency, selectivity, and pharmacokinetic profiles of the ortho-, meta-, and para-isomers would be of great academic and potentially therapeutic interest. Such studies could elucidate subtle differences in their interactions with the L-type calcium channel and potentially reveal unique therapeutic windows or side-effect profiles.

The development of new analytical techniques and computational modeling can further aid in predicting the pharmacological properties of such isomers and guide the synthesis of novel dihydropyridine derivatives with improved therapeutic indices. The story of nifedipine and its isomers serves as a valuable lesson in the intricate process of drug discovery, where even subtle molecular modifications can have profound effects on biological activity.

Conclusion

This compound represents an intriguing chapter in the history of cardiovascular pharmacology. As the meta-isomer of the landmark drug nifedipine, its study provides a lens through which to examine the fine-tuned structure-activity relationships that govern the efficacy of calcium channel blockers. While not commercially developed, the scientific inquiry into this compound and other isomers has enriched our understanding of the molecular pharmacology of this important class of therapeutic agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 2. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Safety of nifedipine in patients with hypertension: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cardiovascular and metabolic effects associated with nifedipine and ritodrine tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of m-Nifedipine on Smooth Muscle Cell Proliferation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the effects of m-nifedipine, a primary metabolite of the widely prescribed calcium channel blocker nifedipine, on the proliferation of smooth muscle cells (SMCs). Vascular smooth muscle cell proliferation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. While the effects of the parent compound, nifedipine, on inhibiting SMC proliferation are well-documented, a thorough investigation into the specific actions of its metabolites is essential for a complete understanding of its therapeutic and potential off-target effects.

Important Note: Despite a comprehensive search of scientific literature, no direct studies investigating the effects of this compound on smooth muscle cell proliferation were identified. The majority of research focuses exclusively on the parent compound, nifedipine. Therefore, this guide will summarize the known effects of nifedipine on SMC proliferation, including its mechanisms of action and the experimental protocols used to elucidate these effects. This information can serve as a foundational framework for future research into the pharmacological activity of this compound.

Nifedipine and Smooth Muscle Cell Proliferation: A Summary of Current Knowledge

Nifedipine, a dihydropyridine calcium channel blocker, is known to inhibit the proliferation of vascular smooth muscle cells.[1][2] This inhibitory effect is a key factor in its potential anti-atherosclerotic properties.[2] The primary mechanism of action for nifedipine is the blockade of L-type calcium channels, which reduces the influx of calcium into SMCs.[3][4] This reduction in intracellular calcium interferes with downstream signaling pathways that are critical for cell cycle progression and proliferation.

Key Signaling Pathways Modulated by Nifedipine in Smooth Muscle Cells

Nifedipine's anti-proliferative effects are mediated through several key signaling pathways:

-

L-type Calcium Channel Blockade: By directly inhibiting the influx of extracellular calcium, nifedipine disrupts the calcium-dependent signaling cascades that promote cell growth.[3][4]

-

AMP-activated Protein Kinase (AMPK) Pathway: Nifedipine has been shown to activate AMPK, which in turn inhibits SMC proliferation and the production of reactive oxygen species (ROS).[1]

-

MEK-ERK Pathway: Nifedipine can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and its upstream kinase MEK1/2, thereby inhibiting a major signaling cascade involved in cell proliferation.

-

Akt Signaling Pathway: Nifedipine has been observed to suppress the Akt signaling pathway, which is involved in SMC dedifferentiation and proliferation.[4]

The interplay of these pathways contributes to the overall inhibitory effect of nifedipine on SMC growth.

Quantitative Data on Nifedipine's Effects on Smooth Muscle Cell Proliferation

The following table summarizes quantitative data from a study investigating the dose-dependent inhibitory effect of nifedipine on rat vascular smooth muscle cell proliferation, as measured by [³H]-thymidine incorporation.

| Nifedipine Concentration (M) | Inhibition of [³H]-thymidine incorporation (% of control) |

| 10⁻⁶ | 36.18 ± 4.31% |

| 10⁻⁵ | 77.32 ± 1.22% |

| 10⁻⁴ | 94.55 ± 3.26% |

| Data extracted from Hirata et al., Br J Pharmacol. 2000 Dec;131(8):1521-30.[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of compounds like nifedipine and its metabolites on SMC proliferation. Below are outlines of key experimental protocols.

Cell Culture and Proliferation Assays

3.1.1. Smooth Muscle Cell Culture

-

Cell Source: Primary vascular smooth muscle cells are typically isolated from the aortas of rats or other animal models.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

3.1.2. [³H]-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation.

-

Cell Seeding: SMCs are seeded in 24-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.

-

Synchronization: Cells are growth-arrested by incubation in serum-free medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: Cells are then treated with various concentrations of the test compound (e.g., nifedipine) in the presence of a mitogen, such as 5% FBS or platelet-derived growth factor (PDGF), for 24 hours.

-

Radiolabeling: [³H]-thymidine (1 µCi/mL) is added to each well for the final 4-6 hours of incubation.

-

Harvesting: The cells are washed with cold phosphate-buffered saline (PBS), followed by precipitation with 5% trichloroacetic acid (TCA). The acid-insoluble fraction (containing the DNA) is then solubilized with 0.5 M NaOH.

-

Quantification: The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.

Western Blot Analysis for Signaling Pathway Components

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the protein expression levels.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by nifedipine and a general experimental workflow for studying its effects.

Nifedipine's Mechanism of Action on Smooth Muscle Cell Proliferation

Caption: Nifedipine's inhibitory pathways on SMC proliferation.